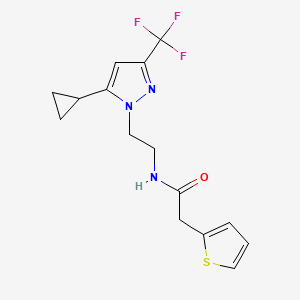

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

描述

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole is connected via an ethyl linker to an acetamide group, which is further substituted with a thiophen-2-yl moiety. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the cyclopropyl group introduces steric constraints that may influence binding affinity.

属性

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS/c16-15(17,18)13-9-12(10-3-4-10)21(20-13)6-5-19-14(22)8-11-2-1-7-23-11/h1-2,7,9-10H,3-6,8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXOPIRTWCUKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis involving the formation of intermediate compounds. One common route involves the synthesis of the pyrazole ring followed by subsequent functionalization:

Step 1: : Synthesis of the pyrazole ring starting from cyclopropyl hydrazine and 1,1,1-trifluoro-2,3-diketone under acidic conditions.

Step 2: : Alkylation of the pyrazole ring with 2-bromoethyl acetate to introduce the ethyl acetate moiety.

Step 3: : Coupling the thiophene moiety via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide could be optimized using continuous flow chemistry techniques to ensure higher yields, reduced reaction times, and improved safety profiles.

化学反应分析

Types of Reactions

This compound is capable of undergoing several types of chemical reactions:

Oxidation: : Reaction with oxidizing agents may yield different functionalized derivatives.

Reduction: : This reaction type can be achieved with hydrogenation catalysts to alter functional groups.

Substitution: : Nucleophilic substitution reactions can occur at the pyrazole or thiophene moieties.

Common Reagents and Conditions

Oxidation: : Sodium periodate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

Substitution: : Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: : May produce ketones, carboxylic acids, or alcohols depending on the conditions.

Reduction: : Saturated or reduced analogs of the original compound.

Substitution: : Various substituted pyrazoles or thiophenes, depending on the reagents used.

科学研究应用

In Chemistry

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is used as a building block for more complex molecules in organic synthesis. Its functional groups make it a versatile intermediate.

In Biology and Medicine

Biological Studies: : Can be used as a probe to study the activity of particular biological pathways.

In Industry

Material Science: : Potential use in the development of new materials with unique properties.

Agrochemicals: : Possible applications as an active ingredient in pesticides or herbicides.

作用机制

The mechanism by which this compound exerts its effects is based on its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrazole and thiophene rings can participate in various biochemical interactions, influencing the compound's activity and stability.

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes structural differences between the target compound and its closest analogs:

Analysis of Structural and Functional Implications

Pyrazole vs. Triazole Cores: The pyrazole core (target compound) offers a smaller heterocyclic ring with two adjacent nitrogen atoms, favoring hydrogen bonding.

Substituent Effects: Trifluoromethyl (-CF₃): Present in the target compound and , this group increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like .

Linker and Spacer Groups :

Pharmacological and Physicochemical Properties

While direct pharmacological data (e.g., IC₅₀, bioavailability) for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Lipophilicity (logP): The trifluoromethyl group and thiophene likely increase logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.

- Metabolic Stability : The CF₃ group in the target compound and may slow hepatic metabolism compared to , which lacks fluorination.

- Synthetic Accessibility : Compounds with direct thiophene attachments (target, ) may require fewer synthesis steps than triazole-thio derivatives (), which involve hydrazine hydrate and multi-step coupling .

生物活性

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

The compound exhibits a complex structure that contributes to its biological activity. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H18F3N3OS |

| Molecular Weight | 357.76 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets.

- Mechanism of Action : The compound has shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, it has been noted that similar pyrazole derivatives can induce caspase activation, leading to programmed cell death in cancer cells .

- In Vitro Studies : In vitro assays have revealed that compounds with similar structures exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549. For instance, one study reported IC50 values for related compounds ranging from 3.0 µM to 22.54 µM against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to show activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as E. coli and P. aeruginosa .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide demonstrated its potential as an effective therapeutic agent against breast cancer cells (MCF-7). The compound was shown to inhibit cell proliferation significantly, with an IC50 value comparable to established chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of pyrazole derivatives highlighted the effectiveness of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide against multi-drug resistant strains of bacteria. The study reported MIC values below 10 µg/mL for several tested strains, suggesting a promising avenue for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。